2-methoxy-N-methylacetamide

Catalog No.
S2645993
CAS No.
57270-75-4
M.F
C4H9NO2
M. Wt
103.121
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-N-methylacetamide

CAS Number

57270-75-4

Product Name

2-methoxy-N-methylacetamide

IUPAC Name

2-methoxy-N-methylacetamide

Molecular Formula

C4H9NO2

Molecular Weight

103.121

InChI

InChI=1S/C4H9NO2/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6)

InChI Key

DYJPVSYLWLJPEE-UHFFFAOYSA-N

SMILES

CNC(=O)COC

Solubility

not available

Synthesis of Marine Natural Products

Scientific Field: Organic Chemistry

Summary of Application: 2-methoxy-N-methylacetamide is used as a simple Weinreb amide in the synthesis of marine natural products .

Results or Outcomes: The use of 2-methoxy-N-methylacetamide in this context aids in the synthesis of marine natural products like myriaporone .

Synthesis of Quorum Sensing Molecules

Scientific Field: Biochemistry

Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .

Methods of Application: The compound is used as a starting reagent for the one-pot synthesis of PQS .

Results or Outcomes: The synthesis of PQS is crucial for studying the quorum sensing of Pseudomonas aeruginosa, a bacterium that can cause disease in animals, including humans .

Preparation of 2-alkyl-4-quinolones

Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of structurally related 2-alkyl-4-quinolones having biological activity .

Methods of Application: The compound is used as a starting reagent for the synthesis of 2-alkyl-4-quinolones .

Results or Outcomes: The synthesis of 2-alkyl-4-quinolones is crucial for studying their biological activity .

Preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide

Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .

Methods of Application: The compound is used as a starting reagent for the synthesis of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .

Results or Outcomes: The synthesis of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide is crucial for studying its chemical properties .

2-Methoxy-N-methylacetamide, also known as N-methoxy-N-methylacetamide, is an organic compound with the molecular formula C4H9NO2C_4H_9NO_2 and a molecular weight of 103.12 g/mol. This compound features a methoxy group (OCH3-OCH_3) and an N-methyl group (N(CH3)-N(CH_3)) attached to an acetamide backbone. It appears as a colorless liquid with an aromatic odor and is classified as a flammable liquid. The compound is primarily used in chemical synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

There is no current information available on the specific mechanism of action of 2-methoxy-N-methylacetamide in biological systems.

  • Mild to moderate irritation to skin and eyes [].
  • Potential respiratory irritation if inhaled.
  • Unknown flammability or reactivity hazards without further information.
, particularly in acetylation processes. It acts as a nucleophile due to the presence of the methoxy group, allowing it to react with electrophiles such as acyl chlorides and anhydrides. For example, it has been effectively used in the acetylation of enolate anions, demonstrating its utility in synthetic organic chemistry .

The synthesis of 2-methoxy-N-methylacetamide can be achieved through several methods:

  • From N,O-Dimethylhydroxylamine Hydrochloride: This method involves reacting N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in dichloromethane, facilitated by triethylamine at low temperatures. The reaction yields the desired product after quenching and extraction processes .
  • Alternative Synthetic Routes: Various synthetic routes exist, including modifications that utilize different starting materials or solvents to optimize yield and purity .

2-Methoxy-N-methylacetamide finds applications primarily in:

  • Organic Synthesis: It serves as a reagent for acetylation reactions.
  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: Potentially utilized in the formulation of agricultural chemicals due to its reactivity .

Several compounds share structural similarities with 2-methoxy-N-methylacetamide, including:

Compound NameMolecular FormulaUnique Features
N-MethylacetamideC3H7NOLacks methoxy group; simpler structure
N,N-DimethylacetamideC4H9NContains two methyl groups on nitrogen
2-Bromo-N-methoxy-N-methylacetamideC4H8BrNO2Contains a bromine atom; used as a Weinreb amide precursor
2-Hydroxy-N-methoxy-N-methylacetamideC4H9NO3Contains a hydroxyl group; potentially more reactive

Each of these compounds exhibits unique properties that differentiate them from 2-methoxy-N-methylacetamide, particularly in terms of reactivity and application potential.

XLogP3

-0.6

Dates

Modify: 2024-04-14

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